molecular formula C10H9N3 B13840791 6-ethyl-1H-indazole-5-carbonitrile

6-ethyl-1H-indazole-5-carbonitrile

Cat. No.: B13840791
M. Wt: 171.20 g/mol
InChI Key: AHXRAODOWJFIKF-UHFFFAOYSA-N
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Description

6-ethyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an indazole core with an ethyl group at the 6th position and a cyano group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1H-indazole-5-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylbenzonitrile with hydrazine hydrate in the presence of a catalyst can lead to the formation of the indazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized indazole derivatives.

Scientific Research Applications

6-ethyl-1H-indazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-ethyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The indazole core can bind to various enzymes or receptors, modulating their activity. The presence of the cyano and ethyl groups can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-5-carbonitrile: Lacks the ethyl group at the 6th position.

    6-methyl-1H-indazole-5-carbonitrile: Contains a methyl group instead of an ethyl group.

    5-cyano-1H-indazole: Lacks the ethyl group and has the cyano group at a different position.

Uniqueness

6-ethyl-1H-indazole-5-carbonitrile is unique due to the presence of both the ethyl and cyano groups, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

6-ethyl-1H-indazole-5-carbonitrile

InChI

InChI=1S/C10H9N3/c1-2-7-4-10-9(6-12-13-10)3-8(7)5-11/h3-4,6H,2H2,1H3,(H,12,13)

InChI Key

AHXRAODOWJFIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=NNC2=C1)C#N

Origin of Product

United States

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